molecular formula C13H9F3O5 B5794535 methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate

methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate

Cat. No.: B5794535
M. Wt: 302.20 g/mol
InChI Key: WGDGLHDMXWBFIU-UHFFFAOYSA-N
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Description

Methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate is a coumarin derivative characterized by a trifluoromethyl (-CF₃) group at position 4 of the chromen ring and a methyl ester functional group attached via an acetoxy linker at position 5. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester moiety influences solubility and pharmacokinetics .

Properties

IUPAC Name

methyl 2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O5/c1-19-12(18)6-20-7-2-3-8-9(13(14,15)16)5-11(17)21-10(8)4-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDGLHDMXWBFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate typically involves the condensation of 4-(trifluoromethyl)salicylaldehyde with methyl acetoacetate in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, followed by cyclization to form the chromen-2-one core. The reaction conditions usually involve heating the reaction mixture at elevated temperatures (around 100-120°C) for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control over reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or the trifluoromethyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under mild conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or methyl derivatives.

    Substitution: Formation of substituted chromen-2-one derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate exhibits several biological activities, making it a compound of interest in pharmacological research:

  • Antimicrobial Activity : Compounds similar to this compound have shown promising results against various bacterial and fungal strains. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration and bioactivity against pathogens .
  • Anticancer Properties : Research indicates that coumarin derivatives possess anticancer properties. This compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Some studies suggest that coumarins can modulate inflammatory pathways. This compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis often begins with readily available coumarin derivatives, which are modified through various chemical reactions to introduce the trifluoromethyl group and ester functionalities.
  • Reactions : Common reactions include nucleophilic substitution and acylation processes. For instance, the introduction of the trifluoromethyl group can be achieved using reagents like trifluoroacetic anhydride or trifluoroacetyl chloride under controlled conditions .
  • Purification Techniques : After synthesis, purification is crucial for obtaining high-purity products. Techniques such as column chromatography or recrystallization are frequently employed.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of this compound against various bacterial strains, including E. coli and S. aureus. The compound demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines such as HeLa and MCF7. Results showed a dose-dependent decrease in cell viability, suggesting that this compound could serve as a lead structure for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate is primarily influenced by the presence of the trifluoromethyl group, which can modulate the compound’s electronic properties and interactions with biological targets. The compound can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can lead to the modulation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Chromen Core

Position 4 Substitution
  • Trifluoromethyl (-CF₃) : Present in the target compound, this group is associated with improved binding to hydrophobic enzyme pockets. For example, Bozdag et al. reported that 4-CF₃ derivatives exhibited potent inhibitory activity against carbonic anhydrase isoforms (Ki = 6.7–10.9 nM), outperforming methyl-substituted analogs .
  • Methyl (-CH₃) : Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate () showed moderate antimicrobial activity, suggesting that CF₃ substitution enhances target affinity .
Additional Substituents
  • Position 2 and 5 Modifications: describes a compound with 2-methyl and 5-methoxy groups.
  • Position 3 Functionalization : In , a benzyl group at position 3 improved anti-cholestasis activity, but this structural complexity may reduce synthetic accessibility compared to the simpler target compound .

Functional Group Variations

Ester vs. Amide Derivatives
  • Methyl Ester (Target Compound): Offers balanced lipophilicity and hydrolytic stability.
  • Acetamide Derivatives : Compounds like 4cf () replace the ester with an m-tolyl acetamide group, enhancing hydrogen-bonding capacity. This modification increased tumor-associated carbonic anhydrase inhibition (Ki < 10 nM) but may reduce cell membrane permeability .
Phosphonate and Complex Esters
  • Phosphonate Derivatives: highlights a coumarin α-aminophosphonate with a CF₃ group. Phosphonates mimic phosphates, improving resistance to enzymatic degradation but requiring more complex synthesis .
Enzyme Inhibition
  • The target compound’s CF₃ group is critical for binding to carbonic anhydrase IX/XII, similar to 3d (Ki = 6.7 nM) .
  • Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate () demonstrated MIC values of 32–64 µg/mL against E. coli, whereas amide derivatives () showed improved selectivity but reduced broad-spectrum efficacy .
Anticancer and Anti-Inflammatory Potential
  • T-butyl derivatives () with ethoxy linkers exhibited anti-cholestasis activity (IC₅₀ = 5 µM), suggesting that spacer groups modulate tissue targeting .

Biological Activity

Methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate, a synthetic compound belonging to the chromen-2-one derivatives, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C13H9F3O5
  • CAS Number : 12345678 (placeholder for actual CAS)

The compound features a trifluoromethyl group, which significantly influences its reactivity and biological interactions due to its strong electron-withdrawing properties.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets. The trifluoromethyl group enhances the compound's ability to engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes. Notably, it has been shown to interact with cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory processes.

Antioxidant Activity

Research indicates that compounds within the chromenone class exhibit significant antioxidant properties. For instance, this compound demonstrated an IC50 value for hydroxyl radical scavenging activity comparable to known antioxidants. This suggests potential applications in reducing oxidative stress-related conditions.

Anti-inflammatory Effects

Molecular docking studies have revealed that this compound can inhibit COX enzymes, particularly COX-2, which is implicated in inflammatory responses. In vitro assays showed moderate inhibition of COX activity, indicating its potential as an anti-inflammatory agent .

Cytotoxicity Against Cancer Cells

In cell line studies, this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The compound's mechanism appears to involve induction of apoptosis and disruption of the cell cycle .

Case Studies and Research Findings

StudyFindings
Study 1 This compound showed significant inhibition of COX enzymes with IC50 values indicating moderate potency against inflammatory pathways .
Study 2 In vitro tests revealed that the compound induced apoptosis in MCF-7 cells, leading to reduced cell viability over time .
Study 3 Antioxidant assays indicated that the compound effectively scavenged free radicals, suggesting a protective role against oxidative damage .

Q & A

Q. What are the optimal synthetic routes for methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate, and how do reaction conditions affect yield and purity?

  • Methodological Answer: The synthesis typically involves a multi-step process starting with the formation of the chromenone core. A common approach includes:
  • Step 1: Condensation of substituted hydroxyacetophenone derivatives with ethyl acetoacetate under basic conditions (e.g., NaOEt) to form the chromen-4-one core .
  • Step 2: Etherification using methyl chloroacetate in anhydrous DMF with K₂CO₃ as a base, heated at 80°C for 10–12 hours to introduce the acetoxy group .
  • Purification: Recrystallization from ethanol or column chromatography improves purity (yields ~80–85%) .
    Critical Factors: Excess methyl chloroacetate (1.2–1.5 equiv) and strict anhydrous conditions minimize side reactions. Solvent choice (DMF vs. THF) impacts reaction kinetics and byproduct formation .

Q. How is the compound structurally characterized, and what analytical techniques are essential for confirming its molecular configuration?

  • Methodological Answer: A combination of spectroscopic and crystallographic methods is used:
  • Spectroscopy:
  • ¹H/¹³C NMR: Assigns proton environments (e.g., trifluoromethyl at δ ~110–120 ppm in ¹³C) and confirms ester linkages .
  • IR: Detects carbonyl stretches (C=O at ~1740 cm⁻¹ for the ester and chromenone groups) .
  • X-ray Crystallography: Resolves bond angles and molecular packing. For example, the dihedral angle between the chromenone core and trifluoromethyl group is ~15.2°, influencing π-π stacking .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H⁺]⁺ at m/z 357.05 for C₁₄H₁₀F₃O₅) .

Advanced Research Questions

Q. What methodologies are employed to investigate the compound’s interactions with biological targets, and how can conflicting bioactivity data be resolved?

  • Methodological Answer:
  • In Vitro Assays:
  • Enzyme Inhibition: Use fluorogenic substrates (e.g., acetylcholinesterase inhibition assays) with IC₅₀ calculations via dose-response curves .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., MCF-7) with IC₅₀ values compared to positive controls like doxorubicin .
  • Binding Studies:
  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka/kd) to targets like COX-2 .
  • Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
    Resolving Contradictions: Cross-validate results using orthogonal assays (e.g., SPR vs. ITC) and assess compound stability under assay conditions (e.g., pH, solvent effects) .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in different chemical environments?

  • Methodological Answer:
  • Electronic Effects: The -CF₃ group is electron-withdrawing, reducing electron density on the chromenone ring (confirmed by DFT calculations), which enhances electrophilic substitution at the 7-position .
  • Reactivity:
  • Nucleophilic Attack: The electron-deficient core reacts preferentially with soft nucleophiles (e.g., thiols) in SNAr reactions .
  • Photostability: UV-Vis studies show the -CF₃ group reduces photodegradation (λmax ~320 nm) compared to non-fluorinated analogs .
  • Solubility: LogP values (experimental: 2.8) indicate moderate lipophilicity, impacting membrane permeability in biological assays .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported biological activities (e.g., COX inhibition vs. cytotoxicity) for this compound?

  • Methodological Answer:
  • Dose-Dependency: Perform full dose-response curves (0.1–100 µM) to differentiate off-target effects at high concentrations .
  • Pathway Analysis: Use transcriptomics (RNA-seq) to identify upregulated/downregulated genes post-treatment, linking bioactivity to specific pathways (e.g., NF-κB vs. MAPK) .
  • Metabolite Screening: LC-MS/MS detects hydrolyzed metabolites (e.g., free acetic acid), which may contribute to observed cytotoxicity .

Experimental Design Considerations

Q. What strategies optimize the compound’s stability during long-term storage and in biological assays?

  • Methodological Answer:
  • Storage: Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis and photodegradation .
  • Buffer Compatibility: Use PBS (pH 7.4) with 1% DMSO for in vitro assays; avoid strong acids/bases to prevent ester hydrolysis .
  • Accelerated Stability Testing: Conduct stress tests (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways .

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